molecular formula C7H3BrClFO2 B1446257 2-Bromo-6-chloro-4-fluorobenzoic acid CAS No. 1695489-54-3

2-Bromo-6-chloro-4-fluorobenzoic acid

Cat. No.: B1446257
CAS No.: 1695489-54-3
M. Wt: 253.45 g/mol
InChI Key: DQTOVIXCGACNJZ-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a halogenated benzoic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 4-chloro-6-fluorobenzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols or aldehydes .

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-fluorobenzoic acid: A closely related compound with similar halogenation patterns.

    2-Bromo-4-fluorobenzoic acid: Lacks the chlorine atom but shares similar reactivity and applications.

    4-Chloro-2-fluorobenzoic acid: Contains chlorine and fluorine atoms but lacks bromine.

Uniqueness

2-Bromo-6-chloro-4-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic and research applications, making it a valuable compound in organic chemistry .

Properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOVIXCGACNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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